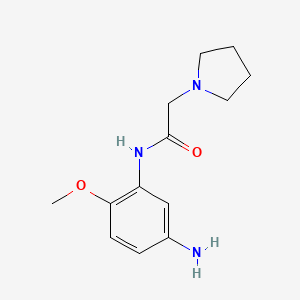

N-(4-amino-2-methoxyphenyl)-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Anticonvulsant Activity Analysis

The compound N-(4-amino-2-methoxyphenyl)-2-methylbenzamide, while not directly studied, is structurally related to a series of 4-aminobenzamides that have been evaluated for anticonvulsant effects. These compounds were tested in mice against seizures induced by electroshock and pentylenetetrazole, and for neurologic deficit in the rotorod assay. The study found that the introduction of a second aromatic ring in the structure increased potency, with one compound demonstrating significant protective index and activity levels comparable to phenobarbital and phenytoin .

Synthesis Analysis

Although the specific synthesis of N-(4-amino-2-methoxyphenyl)-2-methylbenzamide is not detailed, related compounds have been synthesized through various methods. For instance, a compound with a chlorothieno[3,2-d]pyrimidinyl moiety was synthesized by condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, indicating a multi-step synthetic route involving condensation reactions . Another related compound, N-tert-butyl-N-methyl-2-methoxybenzamide, was synthesized using directed metalation, showcasing the versatility of metalation reactions in the synthesis of substituted benzamides .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the crystal structure of a chlorothieno[3,2-d]pyrimidinyl benzamide was determined, and the optimized geometric bond lengths and angles were compared with X-ray diffraction values using density functional theory (DFT). The study also investigated the molecular electrostatic potential (MEP) surface map, providing insights into the electronic characteristics of the molecule .

Chemical Reactions Analysis

The chemical reactivity of substituted benzamides can be inferred from studies on similar compounds. For instance, the radioiodination of N-(alkylaminoalkyl)-substituted benzamides, including 4-methoxybenzamides, was performed to develop melanoma-imaging agents, indicating that these compounds can undergo halogenation reactions . Additionally, the directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide to introduce a methyl group at the ortho position of the benzamide ring demonstrates the potential for site-selective functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related benzamides have been studied. For instance, the molar refraction and polarizability of a 4-amino-5-chloro-2-methoxybenzamide derivative were calculated from density and refractive index data, indicating the influence of drug concentration on polarizability effects . The reversed-phase liquid chromatographic retention characteristics of substituted N-ethylbenzamides were also investigated, suggesting that the size and position of substituents affect the retention behavior and that quantitative structure-retention relationships can be established .

Applications De Recherche Scientifique

Chemical Synthesis and Drug Development

Research into similar compounds, such as various benzamide derivatives, has been pivotal in the development of new pharmaceuticals and materials. For example, studies on methoxychlor, a chlorinated hydrocarbon with proestrogenic activity, delve into its metabolism and potential implications for environmental estrogens. This reflects a broader interest in understanding the pharmacokinetics, metabolism, and environmental impact of chemically related compounds (Cummings, 1997).

Neurochemical Research

Investigations into compounds with similar structural features, such as α-Methyl-p-tyrosine, have explored their pharmacology and clinical use, particularly in relation to inhibiting catecholamine synthesis. This research provides insights into the mechanisms of action of these compounds and their potential therapeutic applications (Brogden et al., 1981).

Environmental Studies

Concerns over the environmental impact of chemical compounds have led to studies on the degradation, bioaccumulation, and toxicology of substances like oxybenzone and other sunscreen ingredients. Such research aims to evaluate the ecological risks associated with chemical pollutants and inform regulatory and safety guidelines (Schneider & Lim, 2019).

Propriétés

IUPAC Name |

N-(4-amino-2-methoxyphenyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-10-5-3-4-6-12(10)15(18)17-13-8-7-11(16)9-14(13)19-2/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVHUIPCUFRJBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360656 |

Source

|

| Record name | N-(4-amino-2-methoxyphenyl)-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-methoxyphenyl)-2-methylbenzamide | |

CAS RN |

436089-19-9 |

Source

|

| Record name | N-(4-amino-2-methoxyphenyl)-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide](/img/structure/B1299439.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone](/img/structure/B1299440.png)

![3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1299452.png)

![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)